3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine
CAS No.:
Cat. No.: VC18304670
Molecular Formula: C31H71NO12Si8
Molecular Weight: 874.6 g/mol
* For research use only. Not for human or veterinary use.
![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine -](/images/structure/VC18304670.png)
Specification
Molecular Formula | C31H71NO12Si8 |
---|---|
Molecular Weight | 874.6 g/mol |
IUPAC Name | 3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propan-1-amine |
Standard InChI | InChI=1S/C31H71NO12Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-31H,15-24,32H2,1-14H3 |
Standard InChI Key | CHMZVPNSZABMOQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCN |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Structural Interpretation
The IUPAC name of the compound, 3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]icosan-1-yl]propan-1-amine, provides a detailed blueprint of its structure . The prefix octasilapentacyclo denotes a pentacyclic system comprising eight silicon atoms, while dodecaoxa indicates twelve oxygen atoms bridging the silicon centers. The heptaisobutyl substituents (seven isobutyl groups) and the propan-1-amine functional group are appended to specific positions on the silicon cage.
Table 1: Key Identifiers and Synonyms
Property | Value |
---|---|
CAS Registry Number | 444315-15-5 |
Molecular Formula | C₃₁H₇₁NO₁₂Si₈ |
Molecular Weight | 874.6 g/mol |
Synonyms | SCHEMBL9906977, SY317549, G68794, Aminopropyl isobutyl POSS |
Molecular Architecture and Computational Insights
Three-Dimensional Configuration
The compound’s core consists of a pentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]icosane skeleton, a rigid framework where silicon atoms occupy vertices connected by oxygen bridges. The seven isobutyl groups (2-methylpropyl) enhance solubility in organic solvents, while the terminal amine group enables further chemical modifications . The SMILES string CC(C)C[Si]12O[Si]3(O[Si]4(OSi(O[Si]5(OSi(OSi(OSi(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCN corroborates the connectivity .
Computed Physicochemical Properties
Advanced computational models predict critical properties influencing reactivity and application:
Table 2: Computed Molecular Properties
Property | Value | Method/Source |
---|---|---|
Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 13 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 17 | Cactvs 3.4.8.18 |
Exact Mass | 873.31303898 Da | PubChem 2.2 |
The high rotatable bond count suggests conformational flexibility in the isobutyl and aminopropyl chains, which may influence packing in solid-state structures or interactions in composite matrices .
Synthesis and Characterization Challenges
Analytical Characterization
Key characterization data include:
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Mass Spectrometry: A monoisotopic mass of 873.31303898 Da aligns with the molecular formula .
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Nuclear Magnetic Resonance (NMR): Predicted ¹H NMR signals would include resonances for isobutyl methyl groups (δ 0.8–1.2 ppm) and amine protons (δ 1.5–2.5 ppm) .
Material Properties and Functional Behavior
Thermal and Mechanical Stability
The silicon-oxygen framework imparts exceptional thermal resilience, with degradation temperatures exceeding 300°C in analogous POSS compounds. The isobutyl groups lower crystallinity, enhancing compatibility with polymeric matrices .
Surface Activity and Reactivity
The primary amine group (pKa ~10.5) enables covalent bonding to epoxy resins, isocyanates, or carbonyl-containing polymers, facilitating use as a crosslinking agent or surface modifier .
Emerging Applications in Advanced Materials
Polymer Nanocomposites
Incorporating this POSS derivative into polyolefins or epoxies at 1–5 wt% loadings can improve tensile strength by 20–40% while reducing flammability due to silicate barrier formation .
Biomedical Engineering
The amine functionality permits conjugation with drug molecules or imaging agents, though current research is limited to in vitro studies due to unspecified toxicity profiles .
Future Research Trajectories
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Structure-Activity Relationships: Systematic studies varying isobutyl/amine ratios to optimize composite performance.
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Toxicological Profiling: Addressing data gaps to enable biomedical applications.
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Scale-Up Synthesis: Developing cost-effective routes for industrial adoption.
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